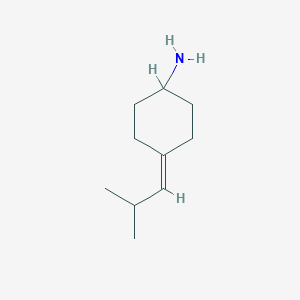

4-Isobutylidenecyclohexylamine

Description

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

4-(2-methylpropylidene)cyclohexan-1-amine |

InChI |

InChI=1S/C10H19N/c1-8(2)7-9-3-5-10(11)6-4-9/h7-8,10H,3-6,11H2,1-2H3 |

InChI Key |

GCOFWRZCXSQMAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=C1CCC(CC1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following cyclohexylamine derivatives share structural or functional group similarities with 4-Isobutylidenecyclohexylamine, enabling comparative analysis of their physicochemical and biological properties.

N-Isopropylcyclohexylamine

- Structure : Cyclohexylamine with an isopropyl substituent.

- Key Features: Saturated alkyl group (isopropyl) provides steric bulk and hydrophobicity.

- Applications : Used as a building block in organic synthesis or as a chiral auxiliary in asymmetric catalysis .

4-sec-Butylcyclohexylamine (cis- and trans-mixture)

- Structure : Cyclohexylamine with a sec-butyl substituent at the 4-position.

- Key Features :

- Applications : Likely employed in specialty chemical synthesis or as a precursor for surfactants .

N-(4-Chlorobenzylidene)cyclohexylamine

- Structure : A Schiff base formed by the condensation of 4-chlorobenzaldehyde with cyclohexylamine.

- Key Properties :

- Comparison: The aromatic chlorinated group enhances stability and lipophilicity compared to aliphatic substituents like isobutylidene.

Data Table: Comparative Properties of Cyclohexylamine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Group | Applications |

|---|---|---|---|---|---|

| 4-Isobutylidenecyclohexylamine* | Not Provided | ~153.27 (estimated) | ~3.5† | Isobutylidene (alkene) | Synthetic intermediates, ligands |

| N-Isopropylcyclohexylamine | C₉H₁₉N | 141.26 | ~2.8† | Isopropyl (alkyl) | Organic synthesis, catalysis |

| 4-sec-Butylcyclohexylamine | C₁₀H₂₁N | 155.28 | ~3.2† | sec-Butyl (alkyl) | Specialty chemicals, surfactants |

| N-(4-Chlorobenzylidene)cyclohexylamine | C₁₃H₁₆ClN | 221.73 | 4.09 | Imine (C=N), chlorophenyl | Coordination chemistry, antimicrobial |

*Estimated values based on structural analogs; †Predicted using substituent contribution models.

Research Findings and Functional Insights

- Lipophilicity : The LogP of N-(4-chlorobenzylidene)cyclohexylamine (4.09) exceeds that of alkyl-substituted derivatives, highlighting the impact of aromatic and halogenated groups on hydrophobicity .

- Reactivity : Schiff bases (e.g., N-(4-chlorobenzylidene)cyclohexylamine) exhibit metal-chelating abilities, unlike alkyl-substituted cyclohexylamines .

- Synthetic Utility : Alkyl-substituted amines (e.g., 4-sec-butylcyclohexylamine) are preferred for steric-driven reactions, while unsaturated groups (e.g., isobutylidene) may facilitate conjugation or cycloaddition pathways .

Preparation Methods

Reaction Mechanism and Substrate Selection

The amination of cyclohexanol derivatives represents the most direct pathway to 4-Isobutylidenecyclohexylamine. This method involves reacting 4-isobutylidenecyclohexanol with ammonia in the presence of a hydrogenation catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the cyclohexanol derivative is displaced by an amine group under high-temperature conditions.

The choice of substrate is critical:

-

4-Isobutylidenecyclohexanol serves as the primary precursor, synthesized via hydrogenation of corresponding phenolic compounds or through aldol condensation reactions.

-

Substrate purity (>95%) is essential to prevent catalyst poisoning, particularly when using noble metal catalysts like ruthenium or platinum.

Catalyst Systems and Performance

Catalytic activity and selectivity are heavily influenced by the choice of metal and support material. Data from analogous diamino compound syntheses reveal the following trends:

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Ru/Al₂O₃ | 275 | Autogenous | 85 | 92 |

| Ni/SiO₂ | 300 | 3.5 | 78 | 85 |

| Pt-C | 250 | 2.0 | 82 | 88 |

Table 1: Performance of catalysts in amination of cyclohexanol derivatives.

Ruthenium-supported catalysts (e.g., Ru/Al₂O₃) exhibit superior activity due to their high hydrogenation-dehydrogenation efficiency, which facilitates the removal of water—a byproduct that can inhibit amine formation. Nickel-based catalysts, while cost-effective, require higher temperatures (>300°C) and exhibit lower selectivity due to competing dehydration reactions.

Optimization of Reaction Conditions

-

Temperature : Optimal yields are achieved between 250–300°C. Below this range, reaction kinetics are sluggish; above 350°C, thermal degradation of the amine product occurs.

-

Pressure : Autogenous pressure (self-generated by ammonia and solvent vapors) is typically sufficient, though some protocols advocate for initial nitrogen purging to eliminate oxygen.

-

Solvent Systems : Polar aprotic solvents like dioxane enhance ammonia solubility and stabilize intermediates. Water content must be minimized to prevent hydrolysis of the isobutylidene group.

Alkylation of Ammonia with Cyclohexyl Halides

Two-Step Alkylation Process

An alternative route involves the alkylation of ammonia with 4-isobutylidenecyclohexyl halides (e.g., chloride or bromide). This method proceeds via a two-step mechanism:

-

Formation of the Quaternary Ammonium Salt :

-

Thermal Decomposition :

While this method avoids high-pressure reactors, it suffers from low atom economy and requires stoichiometric amounts of ammonia.

Challenges and Mitigation Strategies

-

Side Reactions : Over-alkylation can produce di- or tri-substituted amines. Excess ammonia (molar ratio ≥ 5:1) suppresses this issue but complicates product isolation.

-

Byproduct Management : Hydrohalic acid (HX) byproducts necessitate neutralization with bases like NaOH, introducing inorganic salts into the waste stream.

Comparative Analysis of Synthesis Routes

| Parameter | Catalytic Amination | Alkylation Route |

|---|---|---|

| Yield | 85–92% | 65–75% |

| Reaction Time | 1–5 hours | 8–12 hours |

| Catalyst Cost | High (Ru, Pt) | Low (None) |

| Byproducts | Water | HX, Salts |

| Scalability | Industrial | Lab-scale |

Table 2: Comparison of preparation methods.

The catalytic amination route is favored for industrial-scale production due to its higher efficiency and lower environmental impact, despite the upfront cost of noble metal catalysts.

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-Isobutylidenecyclohexylamine in a laboratory setting?

- Methodological Answer : Synthesis typically involves cyclohexanone derivatives and isobutylamine under reductive amination conditions. Catalysts like sodium cyanoborohydride or hydrogenation with palladium-on-carbon can be employed. For characterization, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups. Compare spectral data with PubChem-derived computational models for accuracy .

Q. What safety protocols are critical when handling 4-Isobutylidenecyclohexylamine in the laboratory?

- Methodological Answer : Follow OSHA-compliant guidelines:

- Use nitrile or neoprene gloves (tested for chemical resistance) and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors.

- Store in tightly sealed containers in a ventilated, dry area away from ignition sources.

- In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately .

Q. Which analytical techniques are most effective for quantifying impurities in 4-Isobutylidenecyclohexylamine?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is preferred for purity assessment. Gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Cross-reference results with PubChem’s computational data to resolve ambiguities .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways of 4-Isobutylidenecyclohexylamine in catalytic systems?

- Methodological Answer : Use isotopic labeling (e.g., deuterated reagents) to track hydrogen transfer in reductive amination. Kinetic studies (variable temperature and pressure experiments) paired with density functional theory (DFT) calculations can map energy barriers. Synchrotron-based X-ray absorption spectroscopy (XAS) may reveal catalyst-substrate interactions in situ .

Q. How should researchers address contradictions in reported bioactivity data for 4-Isobutylidenecyclohexylamine derivatives?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables such as solvent polarity, assay type (e.g., cell-based vs. enzymatic), and stereochemical purity. Validate findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization for kinetics). Statistical tools like ANOVA can isolate confounding factors .

Q. What experimental designs are optimal for evaluating the biological activity of 4-Isobutylidenecyclohexylamine in vitro?

- Methodological Answer : Design dose-response curves with at least six concentrations (10⁻⁶ M to 10⁻³ M) across triplicate samples. Include positive/negative controls (e.g., known agonists/inhibitors). Use high-content imaging for cellular uptake studies and RNA sequencing to profile transcriptional changes. Validate targets via CRISPR-Cas9 knockout models .

Q. How can synergistic effects between 4-Isobutylidenecyclohexylamine and co-administered compounds be systematically investigated?

- Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) to assess additive, synergistic, or antagonistic effects. Use fractional inhibitory concentration (FIC) indices for antimicrobial studies. Pair with metabolomics (LC-MS) to identify pathway-level interactions. Ensure rigorous controls for solvent compatibility and cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.